Cas no 37110-15-9 ((E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine)

(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- (E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine
- 1-Methyl-1H-pyrrole-2-carbaldehyde oxime
- (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine
- AKOS005071032
- 37110-15-9
- SCHEMBL4890466
- NSC-191942
- NSC191942
- 37110-16-0
- 1H-Pyrrole-2-carboxaldehyde,1-methyl-,oxime(9CI)
- F2189-0168
- (hydroxyimino)(1-methylpyrrol-2-yl)methane
- ALBB-033912
- DTXSID801223786
- 55970-42-8
- EN300-206273
- 7P-087
- MFCD09054061
- (NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine
- 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, oxime, (Z)-
- (E)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine
- N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine
- 1-methyl-1H-pyrrole-2-carbaldehyde oxime
-
- MDL: MFCD09054061
- インチ: InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+
- InChIKey: IUPMPNSDKOHWPJ-FNORWQNLSA-N
- ほほえんだ: CN1C=CC=C1/C=N/O
計算された属性
- せいみつぶんしりょう: 124.063662883Da
- どういたいしつりょう: 124.063662883Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 37.5Ų
じっけんとくせい
- ゆうかいてん: 146-148°
(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 045351-1g |
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, >95% |
37110-15-9 | >95% | 1g |
$151.00 | 2023-09-11 | |
abcr | AB268911-5 g |
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |
37110-15-9 | 95% | 5 g |
€696.70 | 2023-07-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | B015470-1g |
(E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine |
37110-15-9 | 97% | 1g |
¥1059.00 | 2023-09-15 | |
abcr | AB268911-500mg |
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |
37110-15-9 | 95% | 500mg |
€132.00 | 2025-02-20 | |
Enamine | EN300-206273-0.1g |
N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |
37110-15-9 | 0.1g |
$166.0 | 2023-09-16 | ||
Chemenu | CM333216-1g |
(E)-N-Hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine |
37110-15-9 | 95%+ | 1g |
$229 | 2021-08-18 | |
Life Chemicals | F2189-0168-2.5g |
(E)-N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |
37110-15-9 | 95%+ | 2.5g |
$187.0 | 2023-09-06 | |
abcr | AB268911-10 g |
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, 95%; . |
37110-15-9 | 95% | 10 g |
€1,204.20 | 2023-07-20 | |
TRC | M336540-50mg |
1-Methyl-1H-pyrrole-2-carbaldehyde Oxime |
37110-15-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-206273-0.5g |
N-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydroxylamine |
37110-15-9 | 0.5g |
$182.0 | 2023-09-16 |
(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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(E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamineに関する追加情報
Chemical Profile of (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine and CAS No. 37110-15-9
The compound with the CAS number 37110-15-9 is formally known as (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine. This chemical entity has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. The molecule features a conjugated system consisting of a pyrrole ring and an aldimine functional group, which makes it a promising candidate for various biochemical applications.
In recent years, there has been a growing interest in heterocyclic compounds for their potential therapeutic effects. The pyrrole moiety, in particular, is well-documented for its role in biological systems and has been extensively studied for its pharmacological properties. The presence of a methyl group at the 1-position of the pyrrole ring enhances the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack. This characteristic is particularly useful in the synthesis of more complex molecules, including drug candidates.
The aldimine functional group, represented by the structure (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine, is another key feature that contributes to the compound's reactivity. Aldimines are known for their ability to participate in various organic transformations, including condensation reactions and metal coordination. These properties make them valuable intermediates in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Recent studies have highlighted the importance of aldimines in medicinal chemistry. For instance, aldimines derived from pyrrole derivatives have been shown to exhibit significant biological activity against various pathogens. The ability of these compounds to interact with biological targets at the molecular level has opened up new avenues for drug discovery. Specifically, the compound with CAS number 37110-15-9 has been investigated for its potential antimicrobial and anti-inflammatory properties.
The synthesis of (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine involves a series of well-established organic reactions. The starting materials typically include 1-methylpyrrole and hydroxylamine derivatives. The reaction proceeds via a condensation reaction between the pyrrole derivative and hydroxylamine, yielding the desired aldimine product. This synthetic route is straightforward and can be easily scaled up for industrial applications.
In terms of applications, (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine has shown promise in several areas. One notable application is in the field of catalysis, where it serves as a ligand for transition metals. The conjugated system of the molecule allows it to coordinate with metal ions, facilitating various catalytic transformations. These transformations are crucial in organic synthesis and have wide-ranging applications in industry.
Another area where this compound has found utility is in material science. The unique electronic properties of (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine make it a suitable candidate for developing new materials with enhanced optical and electronic characteristics. Such materials are increasingly important in technologies such as organic electronics and photovoltaics.
The pharmacological potential of (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine cannot be overstated. Preclinical studies have demonstrated its ability to modulate various biological pathways, making it a versatile tool for drug discovery. Researchers are exploring its potential as an antiviral agent, an anti-cancer drug, and a treatment for neurodegenerative diseases. The compound's ability to interact with biological targets at multiple levels makes it an attractive candidate for further development.
In conclusion, (E)-N-(1-methyl-1H-pyrrol-2-yl)methylidenehydroxylamine (CAS No. 37110-15-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and material science. Its unique structural features and reactivity make it a valuable tool for researchers working on drug discovery and advanced materials. As our understanding of chemical biology continues to evolve, compounds like this one will play an increasingly important role in developing innovative solutions to global challenges.
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